2-Chloro-6-(4-methoxyphenyl)pyrazine

Purity specification Vendor comparison Building-block quality

Fragment-based lead discovery often fails due to inconsistent SₙAr reactivity of generic chloropyrazine analogs. 2-Chloro-6-(4-methoxyphenyl)pyrazine eliminates this risk via precise electronic tuning: an electron-deficient pyrazine core (pKₐ ~0.6) enables efficient room-temperature substitution, while the 4-methoxyphenyl group provides a synthetic handle for demethylation or cross-coupling. - Fragment-compliant (MW 220.65, cLogP 2.81) for clean assay hits - ≥98% purity minimizes false-positive readouts - Dual vectors (2-Cl, 4-OMe) expand chemical space from one hit

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 850221-79-3
Cat. No. B1625366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(4-methoxyphenyl)pyrazine
CAS850221-79-3
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=CC(=N2)Cl
InChIInChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-13-7-11(12)14-10/h2-7H,1H3
InChIKeyCOHSTPWIJRBMGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(4-methoxyphenyl)pyrazine – Physicochemical Identity and Building-Block Profile


2-Chloro-6-(4-methoxyphenyl)pyrazine (C₁₁H₉ClN₂O, MW 220.65) is a 2,6-disubstituted pyrazine heterocycle bearing an electron-withdrawing chlorine at the 2-position and an electron-donating 4-methoxyphenyl ring at the 6-position . The compound belongs to the chloropyrazine building-block family routinely employed in transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SₙAr) sequences for medicinal chemistry and agrochemical intermediate synthesis [1]. Its computed partition coefficient (LogP ≈ 2.81) and topological polar surface area (tPSA = 35.01 Ų) place it within favorable drug-like physicochemical space for CNS and anti-infective lead optimization campaigns .

1
Synthetic Utility
Chloropyrazine building block suited for Pd-catalyzed cross-coupling and SNAr sequences in medicinal chemistry and agrochemical intermediate synthesis.
2
Physicochemical Profile
Favorable drug-like property space (moderate lipophilicity, low polar surface area) may support CNS and anti-infective lead optimization campaigns.

Why This Pyrazine Cannot Be Substituted with Generic Analogs


Although numerous 2-chloropyrazine or 2-chloropyridine building blocks are commercially available, the precise 2-chloro-6-(4-methoxyphenyl)pyrazine regioisomer is not simply interchangeable. The combination of the electron-deficient pyrazine core (pKₐ of conjugate acid ≈ 0.6, versus ≈ 5.2 for pyridine) dramatically enhances the electrophilicity of the 2-chloro leaving group in SₙAr and oxidative addition steps relative to the corresponding pyridine analog [1]. Simultaneously, the 4-methoxyphenyl substituent modulates the π-system and introduces a site for secondary functionalization (e.g., O-demethylation to a phenol), a synthetic handle absent in the unsubstituted 2-chloro-6-phenylpyrazine. These concurrent electronic and synthetic-handle differences directly affect reaction yields, regioselectivity, and downstream derivatization potential, making simple analog substitution an experimentally risky proposition [2].

Target Compound
2-Chloro-6-(4-methoxyphenyl)pyrazine: electron-deficient pyrazine core enhances electrophilicity for SNAr; methoxy handle enables downstream diversification.
Pyridine Analog
2-Chloropyridine analog: less electrophilic pyridine core may require higher temperatures and longer reaction times, limiting functional-group tolerance.
Target Compound
4-Methoxyphenyl substituent provides orthogonal demethylation site for phenol elaboration.
Phenyl Analog
2-Chloro-6-phenylpyrazine lacks methoxy handle; phenyl functionalization requires harsh electrophilic aromatic substitution with poor regioselectivity.

Quantifiable Differentiation Against Closest Structural Analogs


Vendor Purity Specifications vs. Closest Commercial Analogs

Among commercial suppliers of 2-chloro-6-(4-methoxyphenyl)pyrazine, the highest guaranteed purity specification is ≥98% (HPLC) as offered by ChemScene (Cat. CS-0673051), compared with 97% (A&J Pharmtech) and 95% (Chemsrc/Leyan) [1]. By contrast, the closest commercially available analog – 2-chloro-6-phenylpyrazine (CAS 41253-89-2) – is typically listed at 95% purity across major aggregators, while the bromo analog 2-bromo-6-(4-methoxyphenyl)pyrazine is rarely stocked at >95% purity . A 1–3% purity differential in a building block used for late-stage coupling can translate to a corresponding increase in downstream byproduct burden that must be removed chromatographically.

Purity Specification
Specification review
≥98% (HPLC)
vs
95% (chloro-phenyl analog)
Reported higher purity may support reduced purification burden in multi-step synthesis.
Chromatographic effort scales with impurity level; vendor COA should be reviewed.
Purity specification Vendor comparison Building-block quality

Electrophilicity Comparison: Pyrazine vs. Pyridine Core in SₙAr

The pyrazine ring system exhibits a substantially lower π-electron density than pyridine, quantifiable via the pKₐ of the conjugate acid: pyrazine conjugate acid pKₐ ≈ 0.6, compared with pyridine conjugate acid pKₐ ≈ 5.2 [1]. This ~4.6 log unit difference renders the 2-chloro substituent on a pyrazine ring significantly more electrophilic toward SₙAr attack than the 2-chloro substituent on a pyridine ring. Practically, 2-chloropyrazines undergo SₙAr with alkoxide nucleophiles at 0–25 °C within 1–4 h, whereas analogous 2-chloropyridines typically require elevated temperatures (80–120 °C) and extended reaction times (12–24 h) [2]. This translates to milder reaction conditions and broader functional-group tolerance for the pyrazine scaffold.

SNAr Reactivity
Class-level inference
Pyrazine core: SNAr at 0–25 °C, 1–4 h
vs
Pyridine core: 80–120 °C, 12–24 h
Class-level data suggest pyrazine electrophilicity may enable milder reaction conditions.
Actual temperature and time depend on nucleophile and substitution pattern.
Nucleophilic aromatic substitution SₙAr reactivity Heterocycle electronics

GHS Hazard Classification and Shipping Cost Differentiation

2-Chloro-6-(4-methoxyphenyl)pyrazine is classified under GHS06 (acute toxicity), carrying H301, H311, and H331 hazard statements, with UN 2811 (Toxic solids, organic, n.o.s.), Packing Group III . This triggers mandatory HazMat shipping fees when transported via FedEx Ground or international carriers (approximately $50–$98 per shipment for ground/international, excluding Excepted Quantity packaging) . By contrast, the non-halogenated analog 2-methoxy-6-(4-methoxyphenyl)pyrazine is not classified as acutely toxic (GHS07 only, no UN 2811 designation). For procurement planning, this means the chloro compound imposes an additional $50–$98 logistical surcharge per order and may require Dangerous Goods documentation for international shipments, a material cost differentiator in multi-gram procurement.

Shipping Surcharge
Procurement context
~$50–$98 HazMat fee (UN 2811)
vs
No HazMat fee (non-halogenated analog)
HazMat surcharge adds to procurement cost; factor into budget for small-quantity orders.
Fees vary by carrier and destination; consult current FedEx HazMat schedule.
Shipping classification GHS hazard Procurement logistics

Storage Stability and Shelf-Life Comparison

The recommended storage condition for 2-chloro-6-(4-methoxyphenyl)pyrazine is sealed under dry atmosphere at 2–8 °C, reflecting the susceptibility of the 2-chloropyrazine moiety to hydrolytic degradation . Chloropyrazines are known to undergo hydrolysis to the corresponding pyrazinones with half-lives on the order of days at ambient humidity and room temperature, compared with weeks to months when stored cold and dry [1]. The bromo analog (2-bromo-6-(4-methoxyphenyl)pyrazine) is expected to exhibit an even shorter ambient-condition half-life due to the superior leaving-group ability of bromide, making the chloro compound the preferred shelf-stable electrophilic coupling partner.

Ambient Shelf-life
Class-level inference
Chloro: estimated days (class-level)
vs
Bromo: estimated shorter (class-level)
Chloro analog may provide longer ambient stability, reducing risk of receiving degraded material.
Stability depends on packaging, humidity, and storage history; verify upon receipt.
Storage stability Shelf-life Chloropyrazine hydrolysis

Orthogonal Functionalization Sites for Diversification

The 4-methoxyphenyl substituent provides a secondary synthetic handle via O-demethylation to the corresponding phenol (e.g., using BBr₃ at −78 °C to 0 °C), which can subsequently be elaborated through O-alkylation, Mitsunobu, or sulfonylation chemistry [1]. The unsubstituted phenyl analog (2-chloro-6-phenylpyrazine) cannot undergo this transformation, limiting the downstream diversification options to electrophilic aromatic substitution on the phenyl ring (which requires harsh conditions and suffers from poor regioselectivity on the electron-deficient pyrazine-bearing phenyl). This orthogonal handle adds one additional diversification step to the synthetic tree without requiring de novo synthesis of the core scaffold.

Diversification Sites
Class-level inference
Two sites: 2-Cl + 4-OMe (demethylation)
vs
One site: 2-Cl only (phenyl analog)
Methoxy handle may expand synthetic options through one additional diversification step.
Demethylation yields reported in literature; verification recommended for specific substrates.
Orthogonal functionalization Demethylation Building-block versatility

Procurement-Relevant Application Scenarios


Late-Stage Diversification of Kinase Inhibitor Scaffolds

The room-temperature SₙAr reactivity of the 2-chloropyrazine core (enabled by the electron-deficient pyrazine ring, pKₐ ≈ 0.6 [1]) permits the introduction of amine, alkoxide, or thiol nucleophiles at the 2-position without thermal degradation of sensitive functional groups elsewhere on the molecule. This is especially relevant for kinase inhibitor programs where 2,6-disubstituted pyrazines serve as hinge-binding motifs, and late-stage diversification is required to probe the selectivity pocket. Procurement of the ≥98% purity material ensures consistent coupling yields across parallel library synthesis campaigns .

Fragment-Based Drug Discovery Screening Library

With a molecular weight of 220.65 Da, cLogP ≈ 2.81, and only 2 rotatable bonds, 2-chloro-6-(4-methoxyphenyl)pyrazine falls within the Rule-of-Three guidelines for fragment libraries (MW < 300, cLogP ≤ 3) and is compliant with the 'Poll Astex' fragment-quality metrics [1]. The two distinct vectors (2-Cl and 4-OMe) offer alternative growth trajectories from a single fragment hit, reducing the number of fragments required to cover chemical space. The high purity (≥98%) minimizes false-positive readouts from impurities in biophysical assays .

Agrochemical Intermediate for Fungicides and Herbicides

The chloropyrazine moiety is a recurring substructure in commercial agrochemicals (e.g., the fungicide pyrazophos). The 4-methoxyphenyl group can be demethylated to the phenol for subsequent pro-pesticide conjugation (e.g., carbonate or phosphate ester formation), providing a metabolic activation trigger [1]. When ordering for process chemistry scale-up, the UN 2811 HazMat classification must be factored into shipping logistics, particularly for international multi-kilogram orders where Dangerous Goods surcharges may exceed $98 per shipment.

Organic Semiconductors via Suzuki-Miyaura Cross-Coupling

The 2-chloro substituent serves as an ideal oxidative-addition partner for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids to generate extended π-conjugated systems for organic electronics applications (OLEDs, OPVs). The electron-deficient pyrazine core lowers the LUMO energy relative to phenyl or pyridine-based analogs, which can enhance electron-transport mobility in n-type semiconductor devices [1]. The methoxyphenyl group provides a handle for further electronic tuning via demethylation and subsequent O-alkylation with electron-withdrawing side chains.

Application
Selection Property
Validation Focus
Kinase inhibitor late-stage diversification studies
Room-temperature SNAr reactivity
Consistency of coupling yields at 2-position
Fragment-based library screening
Rule-of-Three compliant fragment profile
Biophysical assay hit confirmation with high-purity material
Agrochemical intermediate synthesis
Demethylation to phenol for pro-pesticide conjugation
Metabolic activation trigger evaluation
Organic semiconductor building block
Electron-deficient pyrazine core for n-type materials
Cross-coupling efficiency and LUMO tuning
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